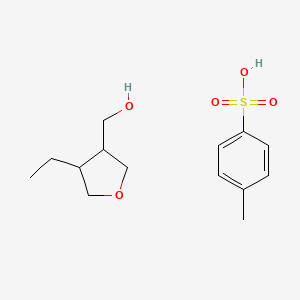methanimine N-oxide CAS No. 188806-18-0](/img/structure/B14268980.png)
N-[(4-Methoxyphenyl)methyl](1,3-thiazol-2-yl)methanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)methylmethanimine N-oxide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)methylmethanimine N-oxide typically involves the reaction of (4-methoxyphenyl)methanamine with 1,3-thiazole-2-carbaldehyde under oxidative conditions. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to introduce the N-oxide functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar oxidative conditions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)methylmethanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under strong oxidative conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Further oxidized derivatives
Reduction: Corresponding amine
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)methylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)methylmethanimine N-oxide involves its interaction with specific molecular targets and pathways. The thiazole ring and N-oxide functionality can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)methylmethanimine
- N-(4-Methoxyphenyl)methylmethanamine
- N-(4-Methoxyphenyl)methylacetamide
Uniqueness
N-(4-Methoxyphenyl)methylmethanimine N-oxide is unique due to the presence of the N-oxide functionality, which imparts distinct chemical and biological properties. This functionality can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
188806-18-0 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)methanimine oxide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11-4-2-10(3-5-11)8-14(15)9-12-13-6-7-17-12/h2-7,9H,8H2,1H3 |
Clave InChI |
YYXNEWKFMNKWMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C[N+](=CC2=NC=CS2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



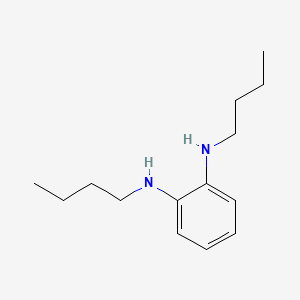
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
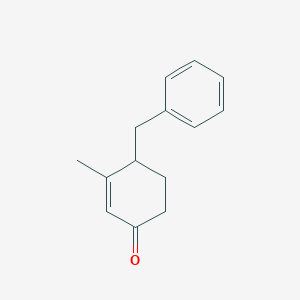
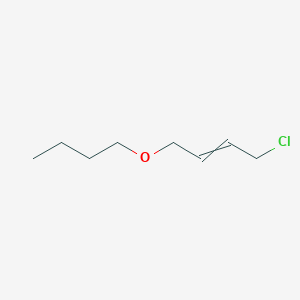
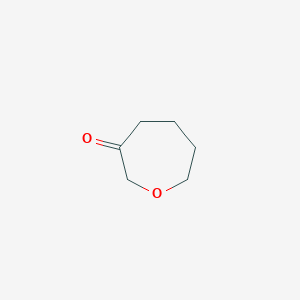
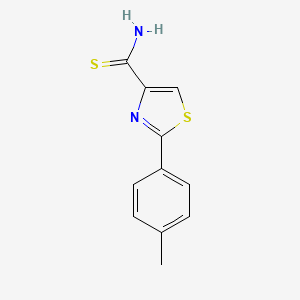
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
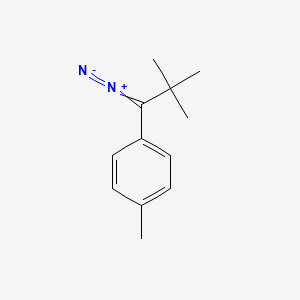
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
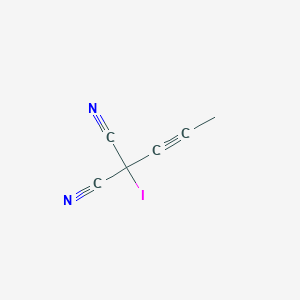
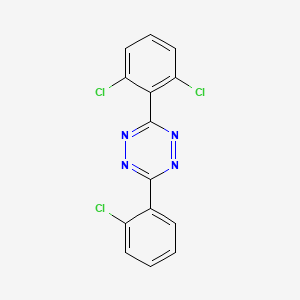
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
